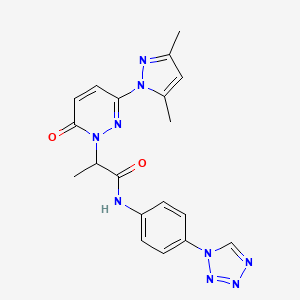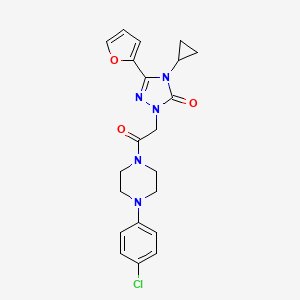
3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione, also known as MPEP, is a potent antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has been widely used in scientific research to investigate the role of mGluR5 in various physiological processes.
Aplicaciones Científicas De Investigación
3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been extensively used as a pharmacological tool to investigate the role of mGluR5 in various physiological processes, such as learning and memory, anxiety, depression, addiction, and pain. 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been shown to block the effects of glutamate on mGluR5, leading to the modulation of the downstream signaling pathways. This has allowed researchers to study the specific functions of mGluR5 in different systems and to identify potential therapeutic targets for various diseases.
Mecanismo De Acción
3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When glutamate binds to mGluR5, it activates the receptor and triggers a cascade of intracellular signaling pathways that regulate various physiological processes. 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione binds to the allosteric site of mGluR5 and prevents glutamate from binding to the receptor, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been shown to modulate various physiological processes, including learning and memory, anxiety, depression, addiction, and pain. In animal studies, 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been shown to improve cognitive function and reduce anxiety-like behavior. 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been shown to reduce pain sensitivity in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione in lab experiments is its selectivity for mGluR5, which allows researchers to study the specific functions of this receptor in different systems. 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of using 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione has been shown to have off-target effects on other receptors, such as mGluR1 and adenosine A1 receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione and mGluR5. One area of interest is the development of new ligands that are more selective and potent than 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione. Another area of interest is the identification of the downstream signaling pathways that are modulated by mGluR5, which could lead to the development of new therapeutic targets for various diseases. Finally, there is also interest in the role of mGluR5 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which could lead to the development of new treatments for these conditions.
Métodos De Síntesis
The synthesis of 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the reaction of 3-methyluracil with ethyl chloroacetate, followed by the reaction of the resulting ethyl 3-methyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate with 1-phenylethylamine. The final step involves the reaction of the intermediate with 3-phenylpropylmagnesium bromide, followed by acid hydrolysis to obtain 3-Methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione in high yield and purity.
Propiedades
IUPAC Name |
3-methyl-8-(1-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16(18-13-7-4-8-14-18)24-22-25-20-19(21(29)26-23(30)27(20)2)28(22)15-9-12-17-10-5-3-6-11-17/h3-8,10-11,13-14,16H,9,12,15H2,1-2H3,(H,24,25)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJOOBTXUWJLHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)
![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2982282.png)
![5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2982283.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2982286.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)
![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)



